4'-Aminoacetophenone Hydrochloride

Catalog No.
S698910
CAS No.
41784-08-1
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Aminoacetophenone Hydrochloride

CAS Number

41784-08-1

Product Name

4'-Aminoacetophenone Hydrochloride

IUPAC Name

1-(4-aminophenyl)ethanone;hydrochloride

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H

InChI Key

LCYIZBVMHJGJGP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N.Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N.Cl

Synthesis and Chemical Properties:

4'-Aminoacetophenone Hydrochloride (4'-AAP HCl) is a derivative of 4'-Aminoacetophenone (4'-AAP), a small organic molecule. 4'-AAP can be synthesized through various methods, including the Friedel-Crafts acylation of p-aminobenzene with acetic anhydride []. The addition of hydrochloric acid (HCl) to 4'-AAP forms 4'-AAP HCl, which increases its water solubility compared to the non-hydrochloride form [].

Potential Applications:

'-AAP HCl has been explored in various scientific research fields due to its unique chemical properties. Here are some potential applications:

  • Biomedical Research: 4'-AAP has been investigated for its potential role in developing new therapeutic agents. Studies suggest its ability to modulate various biological processes, including cell proliferation, differentiation, and migration [, ]. However, further research is needed to understand its specific mechanisms of action and potential therapeutic efficacy.
  • Material Science: 4'-AAP has been used as a building block in the synthesis of functional polymers with potential applications in organic electronics and drug delivery systems [, ].

Limitations and Future Directions:

Despite its potential applications, research on 4'-AAP HCl is still in its early stages. Further studies are required to:

  • Evaluate its safety and efficacy: More comprehensive studies are needed to assess the safety profile and potential therapeutic effects of 4'-AAP HCl in relevant preclinical models and potentially in clinical trials.
  • Explore its mechanisms of action: A deeper understanding of the molecular mechanisms by which 4'-AAP HCl interacts with biological systems is crucial for its development as a potential therapeutic agent.
  • Optimize its properties for specific applications: Tailoring the chemical structure and properties of 4'-AAP HCl might be necessary to enhance its efficacy and suitability for specific applications in material science or drug development.

4'-Aminoacetophenone Hydrochloride, also known as para-aminoacetophenone hydrochloride, is an aromatic compound with the molecular formula C8H10ClNO. It is a derivative of acetophenone, characterized by the presence of an amino group at the para position relative to the carbonyl group. The compound has a molecular weight of approximately 135.16 g/mol and is recognized for its role in various

  • Safety information: Limited data exists on the specific hazards associated with 4'-Aminoacetophenone Hydrochloride. However, as a general precaution, it's advisable to handle the compound with standard laboratory practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Schiff Base Formation: It can react with aldehydes to form Schiff bases, which have potential applications in medicinal chemistry, particularly in developing anticancer agents .
  • Azo Coupling: The compound can be involved in azo coupling reactions to synthesize dyes, particularly when reacted with diazonium salts .

Research indicates that 4'-Aminoacetophenone Hydrochloride exhibits notable biological activities:

  • Anticancer Potential: Schiff bases derived from this compound have shown cytotoxic effects against melanoma cell lines, suggesting its potential as an antitumor agent .
  • Antimicrobial Properties: Some derivatives of 4'-Aminoacetophenone have demonstrated antimicrobial activity, indicating its utility in developing new antimicrobial agents .

Several methods exist for synthesizing 4'-Aminoacetophenone Hydrochloride:

  • Williamson Ether Synthesis: This method involves the reaction of para-hydroxyacetophenone with 2-halogen-2-methyl propanamide under alkaline conditions, followed by hydrolysis to yield 4'-Aminoacetophenone .
  • Reduction of Nitro Compounds: Starting from 4-nitroacetophenone, reduction processes can yield 4'-Aminoacetophenone Hydrochloride .
  • Coupling Reactions: The synthesis of azo compounds through coupling reactions with diazonium salts also leads to derivatives of 4'-Aminoacetophenone .

4'-Aminoacetophenone Hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceuticals, including anticancer drugs and antimicrobial agents .
  • Dyes and Pigments: The compound is utilized in dye manufacturing due to its ability to form azo dyes through coupling reactions .
  • Chemical Research: It is used in laboratories for research purposes, particularly in studies involving organic synthesis and medicinal chemistry.

Interaction studies involving 4'-Aminoacetophenone Hydrochloride have revealed its potential in forming complexes with metals such as palladium(II). These complexes exhibit significant cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents . Additionally, the compound's ability to form Schiff bases enhances its interaction profile with various biological targets.

Several compounds share structural similarities with 4'-Aminoacetophenone Hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeatureUnique Aspect
AcetaminophenPara-hydroxy derivativeAnalgesic and antipyretic properties
4-NitroacetophenoneNitro group at para positionStronger electrophilic character
2-AminoacetophenoneAmino group at ortho positionDifferent steric effects and reactivity
p-AnisidineMethoxy group instead of acetylDifferent reactivity due to methoxy group

4'-Aminoacetophenone Hydrochloride is unique due to its specific amino and acetyl functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15

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